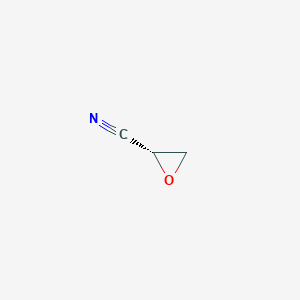

(R)-Oxirane-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918826-64-9 |

|---|---|

Molecular Formula |

C3H3NO |

Molecular Weight |

69.06 g/mol |

IUPAC Name |

(2R)-oxirane-2-carbonitrile |

InChI |

InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2/t3-/m1/s1 |

InChI Key |

RSHIVZARDAPEDE-GSVOUGTGSA-N |

Isomeric SMILES |

C1[C@H](O1)C#N |

Canonical SMILES |

C1C(O1)C#N |

Origin of Product |

United States |

Significance of R Oxirane 2 Carbonitrile in Asymmetric Organic Synthesis

Role as a Chiral Epoxide Synthon in Organic Transformations

Chiral epoxides are among the most versatile intermediates in organic synthesis. atlasofscience.org The three-membered epoxide ring in (R)-Oxirane-2-carbonitrile is highly strained and therefore susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility. When a nucleophile attacks and opens the epoxide ring, it creates a new, more complex molecule with two adjacent functional groups, and the stereochemistry of the original epoxide is transferred to the product.

This process, known as stereospecific ring-opening, allows for the controlled installation of chiral centers. For example, the reaction of a chiral epoxide with a nucleophile can lead to the formation of valuable 1,2-disubstituted products like amino alcohols or diols, which are common motifs in biologically active compounds. atlasofscience.orgacs.org The synthetic power of chiral epoxides is so fundamental that their development, particularly the Sharpless asymmetric epoxidation, was recognized with the Nobel Prize in Chemistry in 2001. atlasofscience.org

The transformations of the epoxide moiety include:

Nucleophilic Ring-Opening: Attack by nucleophiles (e.g., azides, amines, thiols, organometallics) at the less substituted carbon atom is a common and predictable reaction, leading to a range of functionalized chiral products. nih.gov

Rearrangement Reactions: Under the influence of certain catalysts, epoxides can rearrange to form chiral aldehydes or ketones. acs.org

Polymerization: The ring-opening can be used to initiate polymerization, creating polymers with defined stereochemistry.

The predictable reactivity of the chiral epoxide makes this compound a reliable building block for constructing specific stereoisomers of target molecules. annualreviews.org

Context within Chiral Nitrile Chemistry and its Synthetic Utility

The presence of the nitrile group (a carbon triple-bonded to a nitrogen, -C≡N) further enhances the synthetic value of this compound. Chiral nitriles are attractive building blocks because the nitrile group is a versatile functional handle that can be converted into several other important chemical groups. acs.org

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile into a primary amine.

Addition Reactions: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

The ability to transform the nitrile group means that this compound is not just a precursor to molecules with an epoxide-derived functionality, but also to chiral amines, carboxylic acids, and ketones. acs.org This dual reactivity—the epoxide's ring-opening and the nitrile's transformations—makes it a powerful and multifaceted synthon in multistep synthesis. For instance, a synthetic route could first utilize the epoxide for a key bond formation and later transform the nitrile group to complete the synthesis of a complex target. Research has demonstrated that a variety of substituted glycidonitriles can be synthesized and subsequently transformed into useful products like α-halo ketones and amino alcohols. datapdf.comacs.org

Illustrative Synthetic Transformations of Nitriles

| Starting Functional Group | Reaction Type | Resulting Functional Group | Significance |

|---|---|---|---|

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Creates key acidic functionality found in many drugs. |

| Nitrile (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) | Forms basic nitrogen centers, crucial for receptor binding. acs.org |

| Nitrile (-C≡N) | Addition of Grignard Reagent | Ketone (-C(O)R) | Builds carbon-carbon bonds to create more complex skeletons. acs.org |

Importance of Stereochemical Purity in Complex Molecule Synthesis

The synthesis of complex molecules, especially for pharmaceutical applications, demands an exceptionally high level of stereochemical purity. Chirality is a fundamental property of nature; just as a left hand does not fit a right-handed glove, a molecule of one "handedness" (enantiomer) may interact very differently with a biological system than its mirror image. atlasofscience.org Receptors, enzymes, and other biological targets are themselves chiral, and they can distinguish between the enantiomers of a drug molecule. mdpi.comnih.gov

The consequences of this stereochemical recognition are profound:

Efficacy: Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or less active. nih.govnumberanalytics.com

Safety: In some cases, the "wrong" enantiomer is not merely inactive but can cause undesirable or toxic side effects. The tragic case of thalidomide (B1683933) is a stark historical example of this principle. numberanalytics.com

Therefore, modern drug development overwhelmingly favors the use of single-enantiomer drugs. mdpi.comamericanpharmaceuticalreview.com Using a starting material like this compound, which is enantiomerically pure, is a powerful strategy to ensure that the desired stereochemistry is carried through the entire synthetic sequence. This approach, known as chiral pool synthesis, builds the final molecule's stereochemical integrity on the foundation of a pure chiral starting block, avoiding the need for difficult and costly separation of enantiomers at a later stage. mdpi.com The certainty of the final product's stereochemistry is often limited by the enantiomeric purity of the starting materials and reagents used. nih.gov

Advanced Synthetic Methodologies for R Oxirane 2 Carbonitrile

Enantioselective Epoxidation Strategies

The direct enantioselective epoxidation of α,β-unsaturated nitriles represents a straightforward approach to chiral oxiranecarbonitriles. Both organocatalytic and metal-catalyzed methods have been explored for this transformation, leveraging chiral catalysts to control the stereochemical outcome of the oxidation reaction.

Organocatalytic Approaches to Chiral Oxiranes

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the epoxidation of electron-deficient olefins. While the direct organocatalytic asymmetric epoxidation of α,β-unsaturated aldehydes and ketones is well-established, the application to α,β-unsaturated nitriles is an area of ongoing investigation. nih.govacs.org Chiral catalysts, such as those derived from cinchona alkaloids and prolinols, have demonstrated high efficiency and enantioselectivity in the epoxidation of various α,β-unsaturated systems. acs.org For instance, hybrid amide-based Cinchona alkaloids have been successfully employed as phase-transfer catalysts for the epoxidation of α,β-unsaturated ketones, achieving excellent yields and enantioselectivities with low catalyst loadings. acs.org The proposed mechanism involves the formation of an ionic pair between the catalyst's hydroxyl group and the hydroperoxide anion, with π-π stacking interactions between the catalyst and the substrate directing the facial selectivity of the epoxidation. acs.org

The success of these systems with other electron-deficient olefins suggests their potential applicability to α,β-unsaturated nitriles for the synthesis of (R)-Oxirane-2-carbonitrile. Key to this approach is the ability of the chiral organocatalyst to effectively recognize and activate the nitrile-containing substrate to facilitate a highly stereoselective oxygen transfer.

Metal-Catalyzed Asymmetric Epoxidation Protocols

Metal-based catalysts offer a complementary approach to organocatalysts for the asymmetric epoxidation of α,β-unsaturated systems. Lanthanide and other transition metal complexes, in conjunction with chiral ligands, have been shown to be effective in catalyzing the epoxidation of electron-deficient olefins, including α,β-unsaturated esters and ketones. organic-chemistry.orgorganic-chemistry.orgthieme-connect.de

Rare-earth metal complexes, in particular, have been investigated for the asymmetric epoxidation of α,β-unsaturated ketones and anilides. organic-chemistry.orgthieme-connect.de For example, heterobimetallic rare earth-lithium complexes stabilized by chiral phenoxy-functionalized prolinolate ligands have demonstrated high activity in the epoxidation of α,β-unsaturated ketones, with the enantioselectivity being dependent on the ionic radius of the rare earth metal. organic-chemistry.org Similarly, yttrium-biphenyldiol complexes have been used for the catalytic asymmetric epoxidation of α,β-unsaturated esters, achieving high yields and enantiomeric excesses. organic-chemistry.org These catalytic systems typically utilize peroxides, such as tert-butyl hydroperoxide (TBHP), as the oxidant. The chiral ligand environment around the metal center is crucial for directing the enantioselectivity of the oxygen transfer to the double bond. While direct examples for the epoxidation of α,β-unsaturated nitriles to yield this compound are not extensively documented in the provided search results, the principles established with analogous substrates provide a strong foundation for the development of such methods.

| Catalyst System | Substrate Type | Oxidant | Yield (%) | Enantiomeric Excess (%) |

| Amide-Based Cinchona Alkaloids | α,β-Unsaturated Ketones | Hydrogen Peroxide | up to 99 | up to >99 |

| Ytterbium-based Amide with Chiral Prolinol | α,β-Unsaturated Ketones | TBHP | up to 99 | up to 99 |

| Yttrium-Biphenyldiol Complex | α,β-Unsaturated Esters | Not Specified | up to 97 | up to 99 |

Chemoenzymatic and Biotransformation Routes to Oxiranecarbonitriles

Biocatalysis offers an attractive, environmentally benign alternative to traditional chemical synthesis. The use of enzymes and whole-cell systems for the production of enantiopure compounds, including oxiranecarbonitriles, has gained considerable attention due to their high selectivity and mild reaction conditions.

Applications of Nitrile Hydratase and Amidase Biocatalysis

Nitrile hydratases (NHases) and amidases are key enzymes in the microbial metabolism of nitriles. researchgate.net NHases catalyze the hydration of nitriles to the corresponding amides, while amidases further hydrolyze the amides to carboxylic acids. researchgate.net These enzymes, often found in bacteria of the genus Rhodococcus, can exhibit high enantioselectivity, making them valuable tools for the kinetic resolution of racemic mixtures.

In the context of producing this compound, a chemoenzymatic strategy could involve the non-selective synthesis of racemic oxirane-2-carbonitrile followed by an enantioselective hydrolysis of the undesired (S)-enantiomer using a nitrile hydratase and/or amidase. This would leave the desired this compound unreacted and in high enantiomeric purity. The stereoselective hydrolysis of nitriles and amides by Rhodococcus species has been well-documented. mdpi.com The efficiency of such a process depends on the substrate specificity and enantioselectivity of the chosen enzymes.

Microbial Whole-Cell Catalysis for Enantiopure Products

The use of whole microbial cells as catalysts provides several advantages over isolated enzymes, including the protection of the enzyme within its natural environment and the inherent regeneration of any necessary cofactors. biorxiv.orgresearchgate.net Whole-cell biotransformations have been successfully employed for a variety of asymmetric reactions, including the production of chiral alcohols and amides.

For the synthesis of this compound, a whole-cell system could be designed to perform an enantioselective epoxidation of an α,β-unsaturated nitrile or a kinetic resolution of a racemic oxirane-2-carbonitrile. Strains of Rhodococcus are particularly promising candidates for such biotransformations due to their diverse metabolic capabilities, including nitrile hydrolysis and oxidation reactions. pherobase.com The development of a whole-cell biocatalyst for the direct, enantioselective production of this compound would represent a highly efficient and sustainable manufacturing route.

| Biocatalyst | Reaction Type | Substrate | Product |

| Nitrile Hydratase/Amidase (Rhodococcus sp.) | Kinetic Resolution | Racemic Oxiranecarbonitrile | This compound |

| Whole Cells (Rhodococcus sp.) | Enantioselective Epoxidation | α,β-Unsaturated Nitrile | This compound |

| Whole Cells (Rhodococcus sp.) | Enantioselective Hydrolysis | Racemic Oxiranecarbonitrile | This compound |

Asymmetric Construction of the Oxirane Ring with a Nitrile Functionality

An alternative strategy to the direct epoxidation of unsaturated nitriles is the asymmetric construction of the oxirane ring from precursors that already contain the nitrile functionality or can be readily converted to it. This approach often involves the diastereoselective epoxidation of a chiral substrate.

One potential pathway involves the diastereoselective epoxidation of chiral cyanohydrins derived from α,β-unsaturated aldehydes. The stereochemistry of the newly formed epoxide ring would be directed by the existing stereocenter of the cyanohydrin. Subsequent manipulation of the hydroxyl group could then lead to the desired this compound. While the search results allude to the dynamic kinetic resolution of chiral cyanohydrins for the synthesis of other cyclic ethers, specific examples detailing the diastereoselective epoxidation of these substrates to form 2-cyanooxiranes are not explicitly provided. beilstein-journals.org However, the principles of diastereoselective epoxidation are well-established, and this approach remains a viable, though less direct, route to the target molecule.

Strategies for Stereocontrol and Enantiopurity in Synthetic Pathways for this compound

The synthesis of enantiomerically pure this compound, a valuable chiral building block, necessitates precise control over stereochemistry. Various advanced synthetic methodologies have been developed to achieve high enantiopurity, primarily focusing on asymmetric epoxidation of acrylonitrile (B1666552) and kinetic resolution of racemic oxirane-2-carbonitrile. These strategies can be broadly categorized into organocatalytic methods, metal-catalyzed epoxidations, and biocatalytic approaches.

Organocatalytic Asymmetric Epoxidation

Organocatalysis has emerged as a powerful tool for the enantioselective epoxidation of electron-deficient olefins like acrylonitriles. Chiral organocatalysts, such as diarylprolinol derivatives, in combination with a stoichiometric oxidant like tert-butyl hydroperoxide (TBHP), have been successfully employed for the epoxidation of substituted acrylonitriles. While direct data for the epoxidation of the parent acrylonitrile to this compound is not extensively detailed in readily available literature, studies on analogous trisubstituted acrylonitriles provide significant insights into the potential of this methodology.

For instance, the diastereospecific and enantioselective epoxidation of trans-2-aroyl-3-arylacrylonitriles has been achieved with excellent yields and good enantioselectivities. nih.gov Highly enantioenriched epoxides can often be obtained after a single crystallization. nih.gov This suggests that a similar approach, with appropriate catalyst and reaction condition optimization, could be a viable route to this compound.

A key advantage of organocatalysis is the use of metal-free catalysts, which simplifies purification and reduces environmental impact. The stereochemical outcome is generally rationalized by the formation of specific transition state models involving the catalyst, substrate, and oxidant. nih.gov

Metal-Catalyzed Asymmetric Epoxidation

Chiral metal complexes are well-established catalysts for the asymmetric epoxidation of unfunctionalized alkenes. Among these, Jacobsen's catalyst, a manganese-salen complex, is renowned for its ability to enantioselectively transform prochiral alkenes into epoxides. wikipedia.org The Jacobsen epoxidation has been successfully applied to a wide range of substrates, offering high enantioselectivities. wikipedia.org

The application of Jacobsen's catalyst and its derivatives to the epoxidation of acrylonitrile would be a logical strategy to explore for the synthesis of this compound. The catalyst's structure can be modified to fine-tune its steric and electronic properties, thereby influencing the enantioselectivity of the epoxidation. wikipedia.org The mechanism is believed to involve a manganese(V)-oxo species as the active oxidant. wikipedia.org

The following table summarizes representative data for the asymmetric epoxidation of a related substrate, demonstrating the potential of such catalytic systems.

| Catalyst System | Substrate | Oxidant | Enantiomeric Excess (ee) | Yield | Reference |

| Jacobsen's Catalyst | Styrene | m-CPBA | >90% | High | wikipedia.org |

| Diaryl L-prolinol | trans-2-benzoyl-3-phenylacrylonitrile | TBHP | up to 84% | up to 99% | nih.gov |

Biocatalytic Approaches and Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral compounds. Enzymes such as lipases and epoxide hydrolases are particularly effective for the kinetic resolution of racemic mixtures.

Lipase-Catalyzed Kinetic Resolution: In a kinetic resolution process, a racemic mixture of oxirane-2-carbonitrile can be subjected to a reaction catalyzed by a lipase, which selectively reacts with one enantiomer, leaving the other enantiomer in high enantiomeric purity. Lipases are known to catalyze enantioselective acylation or hydrolysis reactions. acs.orgd-nb.infomdpi.com For example, the less reactive enantiomer can be recovered with a high enantiomeric excess.

Microbial Epoxidation and Hydrolysis: Whole-cell microbial systems or isolated enzymes can also be employed for the stereoselective epoxidation of acrylonitrile or the kinetic resolution of racemic oxirane-2-carbonitrile. Microbial epoxide hydrolases are versatile biocatalysts for the asymmetric hydrolysis of epoxides. wikipedia.org This process can yield both the unreacted enantiomerically enriched epoxide and the corresponding chiral diol.

The following table illustrates the potential of lipase-catalyzed kinetic resolution for producing enantiomerically enriched compounds.

| Enzyme | Reaction Type | Substrate | Enantiomeric Excess (ee) of Remaining Substrate | Conversion | Reference |

| Candida antarctica Lipase B (CALB) | N-acylation | Racemic 2-aminocyclohexanecarboxamides | >95% | ~50% | ResearchGate |

| Pseudomonas cepacia Lipase | Hydrolysis | Racemic ester | 96:4 e.r. | Moderate | mdpi.com |

These strategies for stereocontrol are pivotal in accessing the desired (R)-enantiomer of oxirane-2-carbonitrile with high purity, which is crucial for its subsequent applications in the synthesis of more complex chiral molecules.

Mechanistic and Regioselective Investigations of R Oxirane 2 Carbonitrile Reactivity

Nucleophilic Ring Opening Reactions

The opening of the oxirane ring by nucleophiles is a fundamental reaction of epoxides. The regioselectivity and stereochemistry of this process are highly dependent on the reaction conditions, specifically whether it is catalyzed by acid or base, as well as the nature of the nucleophile and the solvent.

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive electrophile. This protonation weakens the C-O bonds and facilitates nucleophilic attack. The regioselectivity of the ring-opening in unsymmetrical epoxides is a subject of nuanced discussion in organic chemistry. Generally, the reaction proceeds via a pathway that has characteristics of both SN1 and SN2 mechanisms.

The transition state possesses significant carbocationic character at the more substituted carbon atom. Consequently, weak nucleophiles tend to attack the more substituted carbon, a regioselectivity often referred to as "electronic effect control". magtech.com.cnstackexchange.com However, for monoalkyloxiranes, even under acidic conditions, the attack often occurs at the less substituted carbon, indicating a degree of steric hindrance control. magtech.com.cn The stereochemical outcome of the acid-catalyzed ring opening is typically anti-addition, resulting from the backside attack of the nucleophile on the protonated epoxide.

Table 1: Regioselectivity of Acid-Catalyzed Epoxide Ring Opening

| Substitution Pattern | Nucleophile Attack Position | Controlling Factor |

|---|---|---|

| Primary vs. Secondary Carbon | Secondary | Electronic Effect |

| Primary vs. Tertiary Carbon | Tertiary | Electronic Effect |

This table illustrates the general order of regioselectivity in acid-catalyzed epoxide ring-opening reactions, where 3° > 2° > 1°. stackexchange.com

In contrast to acid-catalyzed reactions, base-catalyzed ring opening of epoxides proceeds via a classic SN2 mechanism. Strong nucleophiles directly attack one of the carbon atoms of the oxirane ring, leading to the opening of the epoxide. In this scenario, steric hindrance is the dominant controlling factor.

The nucleophile will preferentially attack the less sterically hindered carbon atom. magtech.com.cnresearchgate.net This is because the transition state involves a direct approach of the nucleophile to the carbon atom, and bulky substituents will impede this approach. The reaction results in a product with anti-stereochemistry, as the nucleophile attacks from the side opposite to the C-O bond.

The nature and structure of the nucleophile play a significant role in determining the outcome of the ring-opening reaction. Strong, "hard" nucleophiles, such as alkoxides and amines, generally favor the SN2 pathway, attacking the less substituted carbon under both neutral and basic conditions. magtech.com.cn

Weaker, "soft" nucleophiles, on the other hand, are more sensitive to the electronic effects within the epoxide. Under acidic conditions, these nucleophiles will preferentially attack the more substituted carbon atom that can better stabilize the partial positive charge in the transition state. magtech.com.cn The steric bulk of the nucleophile itself can also influence regioselectivity, with larger nucleophiles showing a greater preference for attacking the less hindered position.

The solvent can significantly influence the kinetics and mechanism of epoxide ring-opening reactions. Polar protic solvents can stabilize both the protonated epoxide in acid-catalyzed reactions and the developing alkoxide in base-catalyzed reactions. However, the effect of solvent polarity on reaction rates can be complex.

In some cases, an increase in solvent polarity can lead to a decrease in the reaction rate. researchgate.net This can be attributed to the better solvation of the reactants compared to the transition state, which can increase the activation energy of the reaction. chemrxiv.org The dielectric constant of the solvent has been shown to have a linear relationship with the logarithm of the rate constant in certain ring-opening reactions. researchgate.net The choice of solvent can therefore be a critical parameter in controlling the reaction pathway and achieving the desired product.

Transformations Involving the Nitrile Moiety

The nitrile group of (R)-Oxirane-2-carbonitrile is also susceptible to chemical transformations, most notably hydrolysis and amidation.

The hydrolysis of nitriles to carboxylic acids or amides is a well-established transformation in organic chemistry. This can be achieved under either acidic or basic conditions. The reaction proceeds through the formation of a carboximidic acid or a carboximidate intermediate, respectively, which is then hydrolyzed to the corresponding amide. Further hydrolysis of the amide yields the carboxylic acid.

The selective hydration of nitriles to primary amides can be achieved using various catalytic systems. organic-chemistry.org For instance, metal ions acting as Lewis acids can catalyze both the hydrolysis and esterification of amide bonds. researchgate.net Zirconium dioxide (ZrO2) has been shown to be an effective catalyst for the hydrolysis of amide bonds in various substrates, including dipeptides and even nylon 6. rsc.org

Reductive Cyanation and Related C-C Coupling Reactions

The oxirane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions by a variety of nucleophiles, including carbon-based nucleophiles. masterorganicchemistry.com These reactions are fundamental carbon-carbon bond-forming processes. The presence of both an electrophilic oxirane ring and a nitrile group in this compound provides multiple pathways for C-C coupling, influenced by the choice of reagents and reaction conditions.

The ring-opening of epoxides can proceed via SN1-like or SN2-like mechanisms. researchgate.net In C-C coupling reactions involving organometallic reagents or other carbanion sources, the process typically follows an SN2 pathway. researchgate.net The regioselectivity of this attack is governed by both steric and electronic factors. Generally, under neutral or basic conditions, the nucleophile attacks the least substituted carbon atom of the epoxide ring. researchgate.net For this compound, this would be the C3 carbon.

Various carbon nucleophiles can be employed for the ring-opening, including organocuprates, Grignard reagents, and cyanide ions. The use of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide, for ring-opening constitutes a direct cyanation, adding a new nitrile functionality and forming a dinitrile product after workup.

While direct "reductive cyanation" of an epoxide is not a standard named reaction, the concept can be realized through a two-step sequence. First, a C-C coupling reaction occurs via nucleophilic ring-opening. A subsequent reduction step could then modify a functional group in the resulting product. More commonly, the term reductive cyanation refers to the conversion of aldehydes, ketones, or alkyl halides into nitriles using a cyanide source and a reductant. organic-chemistry.org

The table below illustrates the expected products from the C-C coupling reactions of this compound with different carbon nucleophiles, assuming an SN2 attack at the less substituted C3 position.

| Carbon Nucleophile (Reagent) | Expected Major Product | Reaction Type |

|---|---|---|

| Me₂CuLi (Lithium dimethylcuprate) | (R)-4-cyano-3-hydroxy-pentanenitrile | C-C Coupling (Alkylation) |

| PhMgBr (Phenylmagnesium bromide) | (R)-4-cyano-3-hydroxy-4-phenylbutanenitrile | C-C Coupling (Arylation) |

| NaCN (Sodium cyanide) | (R)-3-hydroxybutane-1,4-dinitrile | C-C Coupling (Cyanation) |

| LiC≡CR (Lithium alkynide) | (R)-4-cyano-3-hydroxypent-1-yne-nitrile derivative | C-C Coupling (Alkynylation) |

Stereospecificity and Diastereoselectivity in Chemical Transformations of Oxirane-2-carbonitrile Derivatives

The stereochemical outcome of reactions involving this compound is of critical importance, as the molecule possesses a chiral center at the C2 position. Transformations can proceed with high degrees of stereospecificity and diastereoselectivity, allowing for the synthesis of enantiomerically enriched products.

Stereospecificity refers to a reaction in which different stereoisomers of the starting material react to give different stereoisomers of the product. The ring-opening of epoxides under SN2 conditions is a classic example of a stereospecific reaction. masterorganicchemistry.com When a nucleophile attacks one of the carbon atoms of the oxirane ring, it does so from the backside relative to the C-O bond being broken, resulting in an inversion of configuration at the site of attack. masterorganicchemistry.com

In the case of this compound, nucleophilic attack at the C3 carbon proceeds with inversion of stereochemistry at that center. If the attack occurs at the C2 carbon (the original chiral center), the configuration at C2 will be inverted. The regioselectivity of the attack determines which stereocenter is affected. As mentioned, attack at the less hindered C3 is often favored under neutral or basic conditions. researchgate.net

Diastereoselectivity is observed in reactions that create a new stereocenter, where one diastereomer is preferentially formed over another. In transformations of this compound, diastereoselectivity can be achieved when the ring-opening reaction with a nucleophile creates a second chiral center. The inherent chirality of the starting material can influence the stereochemical course of the reaction, a phenomenon known as substrate-controlled diastereoselectivity.

For instance, the reaction of the epoxide with a nucleophile creates a new stereocenter at the point of attack (e.g., C3). The resulting product will have two chiral centers (C2 and C3) and can exist as a pair of diastereomers (syn and anti). The facial selectivity of the nucleophilic attack is influenced by the existing stereocenter, often leading to a mixture enriched in one diastereomer. The level of diastereoselectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts or additives. mdpi.com

The following table summarizes the expected stereochemical outcomes for SN2-type ring-opening reactions of this compound.

| Nucleophile | Site of Attack | Stereochemical Outcome | Product Description | Potential Diastereomeric Ratio (Syn:Anti) |

|---|---|---|---|---|

| NaN₃ (Sodium azide) | C3 | Inversion at C3 | (R)-2-(azidomethyl)oxirane gives (S)-1-azido-3-hydroxybutanenitrile | N/A (New center is not chiral) |

| CH₃O⁻ (Methoxide) | C3 | Inversion at C3 | (R)-4-cyano-3-hydroxy-3-methoxybutanenitrile | N/A (New center is not chiral) |

| (CH₃)₂CuLi | C3 | Inversion at C3 | Creates a new stereocenter at C3 | Can be >1:1, depending on conditions |

| PhS⁻ (Thiophenoxide) | C3 | Inversion at C3 | (R)-4-cyano-3-hydroxy-3-(phenylthio)butanenitrile | N/A (New center is not chiral) |

Applications of R Oxirane 2 Carbonitrile As a Chiral Building Block

Precursors for Enantiomerically Pure Heterocyclic Compounds

The unique structure of (R)-Oxirane-2-carbonitrile enables its use in the synthesis of a range of enantiomerically pure heterocyclic compounds. The synthetic strategy typically involves a nucleophilic ring-opening of the strained epoxide, followed by cyclization involving the nitrile group.

One important class of heterocycles synthesized from this precursor are chiral oxazolines . The general synthesis of oxazolines involves the reaction of a nitrile with a chiral β-amino alcohol rsc.org. In this context, this compound can be converted into the required β-amino alcohol intermediate. The process begins with the regioselective ring-opening of the epoxide by an azide nucleophile, followed by reduction of the resulting azide to an amine. This yields a chiral β-amino alcohol, which can then undergo an intramolecular or intermolecular cyclization with the nitrile to form the oxazoline ring system. These chiral oxazolines are valuable as ligands in asymmetric catalysis researchgate.net.

Another significant application is in the synthesis of chiral tetrazoles . Tetrazoles are recognized as bioisosteres of carboxylic acids and are prevalent in medicinal chemistry researchgate.netchalcogen.ro. The synthesis of 1,5-disubstituted tetrazoles can be achieved from nitriles via cycloaddition reactions with an azide source rug.nlorganic-chemistry.org. By starting with this compound, the epoxide can be opened with a desired nucleophile to install a specific side chain. Subsequently, the nitrile group can undergo a [3+2] cycloaddition with an azide, such as sodium azide, often catalyzed by a Lewis acid, to form the tetrazole ring with retention of the original stereochemistry rug.nlnih.gov.

| Heterocycle Class | Synthetic Strategy | Key Intermediate from this compound |

| Oxazolines | Epoxide ring-opening followed by cyclization | Chiral β-amino alcohol |

| Tetrazoles | Epoxide ring-opening followed by [3+2] cycloaddition | Chiral β-substituted nitrile |

Synthesis of Chiral α-Amino Acid Derivatives and Peptidomimetics

This compound serves as a valuable starting material for the stereoselective synthesis of non-natural α-amino acid derivatives and peptidomimetics, which are crucial in drug discovery nih.govresearchgate.net.

The synthesis of α-amino acid derivatives can be achieved through a domino ring-opening process of the epoxide nih.govchim.it. For instance, reaction with an amine nucleophile can open the epoxide ring, leading to a chiral β-amino alcohol. The nitrile group can then be hydrolyzed to a carboxylic acid, yielding a β-amino-α-hydroxy acid derivative. Alternatively, the nitrile group can be directly converted into an amino group, providing access to chiral 1,2-diamines, which are precursors to various amino acid analogues.

In the realm of peptidomimetics, this compound offers a scaffold to create molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability nih.gov. The epoxide can be opened by an amino acid or a peptide fragment, linking the chiral unit to a larger chain. The nitrile functionality can then be transformed into various groups (e.g., carboxylic acid, amine, tetrazole) to act as an amide bond bioisostere or to introduce additional functionality for modulating biological activity. Solid-phase synthesis strategies are often employed to build these complex peptidomimetic structures nih.gov.

| Target Molecule | Synthetic Approach | Role of this compound |

| α-Amino Acid Derivatives | Nucleophilic epoxide ring-opening and nitrile hydrolysis/reduction | Provides the chiral backbone and precursor to the acid/amine group. |

| Peptidomimetics | Epoxide opening by amino acids/peptides, followed by nitrile transformation | Acts as a rigid, chiral scaffold to introduce conformational constraints. |

Construction of Polyfunctionalized Chiral Molecules with Defined Stereocenters

The dual reactivity of this compound makes it an ideal starting point for the construction of polyfunctionalized chiral molecules where multiple stereocenters are precisely controlled. The synthesis of these molecules relies on sequential, stereoselective reactions of the epoxide and nitrile groups.

A typical synthetic route begins with the stereospecific ring-opening of the epoxide by a carbon or heteroatom nucleophile. This reaction not only introduces the first functional group but also generates a secondary alcohol. This newly formed hydroxyl group can then direct subsequent reactions or be used as a handle for further transformations, such as etherification, esterification, or oxidation.

The nitrile group offers a wide range of chemical transformations. It can be:

Hydrolyzed to a carboxylic acid.

Reduced to a primary amine.

Reacted with organometallic reagents to form ketones.

Converted into various heterocyclic systems like tetrazoles or oxazolines as previously discussed.

By carefully selecting the sequence of reactions, chemists can build complex molecules with multiple, well-defined stereocenters. The original stereocenter from this compound serves as the anchor point for the stereochemical control of newly formed centers.

Illustrative Transformation Pathways:

| Reaction on Epoxide | Subsequent Reaction on Nitrile | Resulting Polyfunctionalized Structure |

| Ring-opening with R-MgBr | Hydrolysis to COOH | Chiral β-hydroxy carboxylic acid with a new C-C bond |

| Ring-opening with NaN3 | Reduction to CH2NH2 | Chiral 1,2-amino alcohol |

| Ring-opening with ROH | Reaction with R'MgBr | Chiral β-alkoxy ketone |

Utility in the Stereoselective Formation of Quaternary Stereocenters

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four distinct carbon substituents—is a significant challenge in organic synthesis. This compound can be employed in strategies aimed at constructing these sterically congested centers in an enantiomerically pure form.

One proposed strategy involves the alkylation of the carbon atom alpha to the nitrile group. The nitrile function acidifies the adjacent proton, facilitating its removal by a strong base to form a stabilized carbanion. This nucleophilic center can then react with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond.

The synthetic sequence would be as follows:

Epoxide Ring-Opening : A carbon nucleophile (e.g., an organocuprate or Grignard reagent) attacks one of the epoxide carbons, opening the ring and installing the first two carbon substituents on adjacent carbons. This step defines the stereochemistry at the hydroxyl-bearing carbon.

Deprotonation and Alkylation : The resulting β-hydroxy nitrile is treated with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide) to deprotonate the α-carbon. The subsequent addition of a carbon electrophile (R'-X) leads to the formation of the quaternary center. The stereochemical outcome of this alkylation can often be controlled by the existing stereocenter.

This method allows for the sequential and controlled introduction of different carbon substituents around a central carbon, leveraging the inherent chirality of the starting material to direct the stereoselective formation of the quaternary center. Such approaches are critical for synthesizing complex natural products and pharmaceuticals.

Computational Chemistry and Theoretical Studies of R Oxirane 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the fundamental properties of (R)-Oxirane-2-carbonitrile, such as its electronic distribution, orbital energies, and reactivity descriptors.

DFT calculations are instrumental in determining the molecule's ground-state geometry and electronic structure. These calculations often involve optimizing the molecular geometry to find the lowest energy conformation. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For instance, in a study of related 3-aryloxirane-2-carboxylate derivatives, the compound with the highest energy gap was predicted to be the most chemically stable nih.gov.

Reactivity descriptors, which help in understanding and predicting the chemical behavior of molecules, can be calculated using DFT. These global reactivity descriptors provide insights into how the molecule will interact with other chemical species.

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

This table outlines key reactivity descriptors calculated from HOMO and LUMO energies obtained via DFT.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the oxirane ring and the nitrogen atom of the nitrile group are expected to be electron-rich sites, while the carbon atoms of the strained three-membered ring are electrophilic centers susceptible to nucleophilic attack.

Mechanistic Elucidation via Transition State Analysis and Energy Profiles

Computational studies are pivotal in elucidating the mechanisms of chemical reactions involving this compound. The ring-opening of the strained oxirane ring is a characteristic reaction, and its mechanism can be thoroughly investigated using theoretical methods.

By mapping the potential energy surface (PES) of a reaction, chemists can identify the most favorable reaction pathway. This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a high-energy, unstable configuration that corresponds to the energy maximum along the reaction coordinate.

DFT calculations are commonly employed to determine the geometries of these transition states and their corresponding activation energies (the energy barrier that must be overcome for the reaction to occur). For example, studies on the ring-opening of oxiranes by nucleophiles have shown that the geometry of the transition states and the activation parameters often correspond to an SN2-like mechanism researchgate.net. The energy profiles obtained from these calculations trace the energy of the system as it progresses from reactants to products, providing a detailed picture of the reaction mechanism researchgate.net.

In a theoretical study of the amine-catalyzed reaction of oxiranes with carboxylic acids, DFT methods were used to establish optimized equilibrium configurations of transition states and their activation parameters researchgate.net. This approach helps to understand how catalysts influence the reaction by lowering the activation energy of a specific pathway. For this compound, such studies could clarify the regioselectivity and stereoselectivity of its ring-opening reactions under various catalytic conditions.

Table 2: Example of Calculated Activation Parameters for a Reaction Step

| Parameter | Description | Typical Unit |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | kJ/mol or kcal/mol |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in forming the transition state. | kJ/mol or kcal/mol |

| Entropy of Activation (ΔS‡) | The change in entropy in forming the transition state. | J/(mol·K) or cal/(mol·K) |

This table shows typical activation parameters that can be calculated to characterize a transition state.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics methods like DFT are excellent for studying electronic structure and reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of this compound over time. MD simulations model the movements of atoms and molecules based on classical mechanics.

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in various solvents or in the presence of other molecules. By simulating the system for a period, typically nanoseconds to microseconds, it is possible to observe how the molecule flexes, rotates, and interacts with its surroundings mdpi.com. This is particularly important for understanding how the molecule might bind to a biological target or a catalyst's active site nih.gov.

These simulations provide detailed information about non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular recognition and complex formation ijche.com. For this compound, MD could be used to study its interaction with solvent molecules, which can influence its reactivity. For example, simulations can show how solvent molecules arrange around the electrophilic carbon atoms of the oxirane ring, potentially pre-organizing them for a nucleophilic attack.

The stability of complexes formed between a molecule and a target, such as an enzyme, can be assessed through MD simulations nih.gov. The trajectories from these simulations can be analyzed to calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational chemistry plays a crucial role in predicting and rationalizing the reactivity and selectivity observed in catalytic reactions involving this compound. By modeling the interaction between the substrate, catalyst, and reactants, researchers can gain insights that guide the design of more efficient and selective catalysts.

DFT calculations can be used to model the active site of a catalyst and study how this compound binds to it. By comparing the energy barriers for different possible reaction pathways, it is possible to predict the major product of a reaction. For instance, in the catalytic ring-opening of this compound, there are two carbon atoms that a nucleophile can attack. The regioselectivity (i.e., which carbon is attacked) can be predicted by calculating the activation energies for the two corresponding transition states. The pathway with the lower energy barrier will be the favored one.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-Oxirane-2-carbonitrile, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodology : Begin with kinetic resolution or asymmetric catalysis using chiral catalysts (e.g., Jacobsen epoxidation). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize parameters like temperature, solvent polarity, and catalyst loading to minimize racemization .

- Data Contradiction Tip : If low ee persists, verify catalyst specificity and rule out competing side reactions (e.g., ring-opening) using NMR or mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stereochemistry?

- Primary Methods :

- Microwave Spectroscopy : Resolves rotational transitions to confirm bond angles and dipole moments .

- Vibrational Spectroscopy (IR/Raman) : Identifies nitrile (C≡N) and epoxide (C-O-C) functional groups .

- NMR : Use and (if fluorinated analogs exist) to distinguish stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under nucleophilic conditions?

- Approach :

Systematic Replication : Reproduce experiments using controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Mechanistic Probes : Introduce isotopic labeling (e.g., in the epoxide) to track ring-opening pathways via GC-MS .

Computational Modeling : Apply DFT calculations to compare energy barriers for competing reaction pathways (e.g., SN2 vs. radical mechanisms) .

- Case Study : Conflicting reports on epoxide ring-opening by thiols may arise from pH-dependent nucleophilicity; use buffered conditions to isolate variables .

Q. What strategies enable enantioselective functionalization of this compound while preserving stereochemical integrity?

- Key Methods :

- Chiral Auxiliaries : Temporarily attach a chiral group to direct regioselectivity, then cleave post-reaction .

- Dynamic Kinetic Resolution : Combine asymmetric catalysis with in-situ racemization to maximize yield and ee .

- Challenge : Nitrile group’s electron-withdrawing nature may destabilize intermediates; mitigate via steric shielding or Lewis acid coordination .

Q. How do steric and electronic effects influence the stability of this compound in protic vs. aprotic solvents?

- Experimental Design :

- Stability Assays : Monitor decomposition kinetics via UV-Vis spectroscopy under varied solvent conditions.

- Solvent Parameters : Correlate dielectric constant, H-bonding capacity, and Lewis acidity with degradation rates .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., melting points) of this compound derivatives?

- Best Practices :

Purity Assessment : Validate compound purity via elemental analysis and DSC.

Metadata Reporting : Document crystallization solvents, cooling rates, and instrument calibration methods .

- Case Example : Polymorphism in fluorinated analogs can lead to variable melting points; specify crystalline forms in publications .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicological studies involving this compound?

- Methodology :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC and Hill coefficients.

- Error Propagation : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in IC values .

- Reproducibility : Share raw datasets with error margins and experimental protocols in supplementary materials .

Tables for Key Comparisons

| Property | This compound | (2R)-2-(Difluoromethyl)oxirane | Oxirane-2-carbonitrile (racemic) |

|---|---|---|---|

| Boiling Point (°C) | 120–125 (est.) | 98–102 | 115–120 |

| Spectral Dipole Moment | 2.1 D (microwave) | 1.8 D | 2.0 D |

| Hydrolytic Stability | Low (pH-dependent) | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.